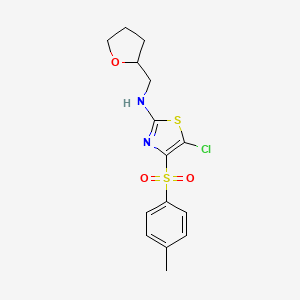

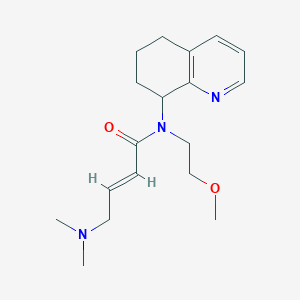

![molecular formula C20H23N5O3S B3008957 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole CAS No. 2309604-52-0](/img/structure/B3008957.png)

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a benzo[d]imidazole ring, a sulfonyl group, and a cyclopropylpyrimidinyl moiety, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into similar synthetic strategies. For instance, the one-pot synthesis of tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst suggests a method that could potentially be adapted for the synthesis of the benzo[d]imidazole moiety in the target compound . Additionally, the oxidative condensation-cyclization reactions described for the synthesis of fluorescent imidazo[1,5-a]pyridines could inform the synthesis of related heterocyclic structures .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its three-dimensional conformation. The presence of a benzo[d]imidazole ring system is known to confer interesting chemical properties and biological activities, as seen in the synthesis of various benzo[d]imidazole derivatives with antioxidant and antimicrobial activities . The cyclopropylpyrimidinyl group could add further rigidity to the molecule, potentially affecting its binding to biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonyl group attached to the piperidine ring could be a site for further chemical modifications or play a role in the molecule's interaction with biological targets. The synthesis of pyrimidine derivatives as COX-2 inhibitors provides an example of how such moieties can be crucial for biological activity . The reactivity of the imidazole ring could also be important, as seen in the synthesis of imidazo[4,5-e]-1,2,4-triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic systems and heteroatoms suggests it could have significant lipophilicity, which is important for membrane permeability. The compound's solubility, stability, and reactivity would be influenced by the nature and position of its substituents. The papers provided do not directly discuss the physical and chemical properties of the compound , but the synthesis and characterization of similar compounds offer a basis for predicting such properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Imidazo and Pyrimidine Derivatives : A study focused on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aiming for potential antisecretory and cytoprotective antiulcer agents. Although no significant antisecretory activity was observed, several compounds demonstrated good cytoprotective properties in experimental models, highlighting the potential therapeutic applications of these structures in gastroprotective therapies (Starrett et al., 1989).

COX-2 Inhibitors and Anticancer Screening : Research on cyanopyrimidine hybrids, incorporating benzo[d]imidazole derivatives, evaluated their cyclooxygenase (COX-2) inhibitory activities. These compounds showed potent activity and demonstrated anticancer potential against various cell lines, suggesting their promise as therapeutic agents in treating inflammation and cancer (Al-Ghulikah et al., 2022).

Antimicrobial Activity : The antimicrobial potential of fused imidazolopyrimidines was explored, starting from 6-amino-1-methyl-2-thiouracil and leading to the synthesis of various compounds. These synthesized compounds were screened for antimicrobial activity, demonstrating the importance of such structures in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

Therapeutic Potential and Mechanism of Action

Antitumor and Antibacterial Agents : A study on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives revealed potent antitumor and antibacterial activities. These compounds, through their unique structures, showed higher activity against various cancer cell lines than standard drugs, indicating their potential as novel therapeutic agents (Hafez et al., 2017).

Antibacterial and Antifungal Activity : Novel 1,3,4-oxadiazole derivatives containing imidazole rings were synthesized and evaluated for their antimicrobial activities. These studies underscore the role of imidazole and oxadiazole moieties in enhancing the antibacterial and antifungal efficacy of compounds, suggesting the potential for developing new antimicrobial drugs (Konda et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.

Mode of Action

As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance .

Pharmacokinetics

Similar compounds have shown robust lipid-modulating properties, suggesting good bioavailability .

Result of Action

The activation of the FXR receptor by the compound leads to molecular and cellular effects such as lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes can have beneficial effects on conditions like hyperlipidemia and potentially diabetes.

Eigenschaften

IUPAC Name |

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAYNLAPPGRGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

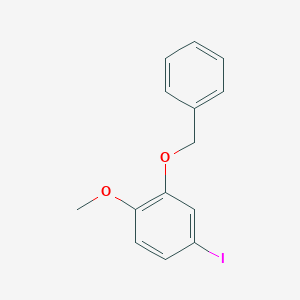

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)

![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

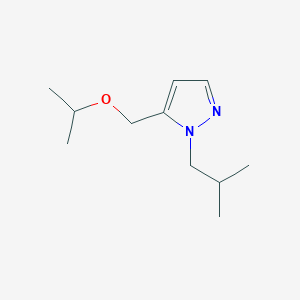

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

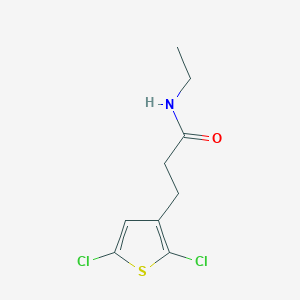

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)